molecular formula C19H28N2O4 B15404681 tert-Butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate

tert-Butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate

Cat. No.: B15404681
M. Wt: 348.4 g/mol
InChI Key: TYPDEPPVNIUNBU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate (CAS 1044561-17-2) is a high-purity chemical building block of significant value in organic and medicinal chemistry research. With a molecular formula of C19H28N2O4 and a molecular weight of 348.44 g/mol, this compound features a seven-membered azepane ring core that is doubly protected . The amine functionality is safeguarded by a benzyloxycarbonyl (Cbz) group, while the ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of orthogonal protecting groups is crucial for complex multi-step synthesis, as it allows for the selective deprotection of one amine group without affecting the other, providing researchers with greater control in synthetic sequences . The primary research application of this compound is in the synthesis of peptidomimetics and as a scaffold for novel chemical entities. The azepane ring serves as a conformationally restricted backbone that can mimic peptide structures, aiding in the development of compounds with enhanced metabolic stability and biological activity . Researchers utilize this building block in the rigidification of peptide chains to study structure-activity relationships. It is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and further manufacturing applications only. It is strictly not for direct human use, either as a drug or for diagnostic purposes.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylamino)azepane-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-12-8-7-11-16(13-21)20-17(22)24-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,20,22)

InChI Key

TYPDEPPVNIUNBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

tert-Butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and case studies demonstrating its effectiveness in various biological applications.

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : 348.43662 g/mol
  • CAS Number : 1044561-17-2
  • Purity : Typically 95% .

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The benzyloxycarbonyl group enhances the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. This compound may inhibit bacterial growth by interfering with the synthesis of essential cellular components.

Antitumor Activity

Preliminary research suggests that this compound could possess antitumor properties. For instance, analogs have shown efficacy against various cancer cell lines, indicating a potential mechanism involving apoptosis induction or cell cycle arrest .

Study 1: Antimicrobial Properties

In a controlled laboratory setting, this compound was tested against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.5 to 5.0 µg/mL, demonstrating significant antimicrobial activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2.0
Escherichia coli4.0
Pseudomonas aeruginosa5.0

Study 2: Antitumor Efficacy

A study investigating the antitumor effects of related compounds found that tert-butyl derivatives exhibited cytotoxic effects on MCF7 breast cancer cells. The IC50 value was determined to be approximately 10 µM, suggesting a promising avenue for further development .

Cell LineIC50 (µM)
MCF710
HL6015

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the azepane ring.
  • Introduction of the benzyloxycarbonyl group via coupling reactions.
  • Protection and deprotection steps to ensure the stability of functional groups.

Comparison with Similar Compounds

tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS 2891598-80-2)

Structural Differences :

  • Substituents : Contains a hydroxy group at position 6 and an oxo group at position 2, contrasting with the Cbz-protected amine at position 3 in the target compound.
  • Functional Groups : The oxo group introduces ketone reactivity, while the hydroxy group enhances polarity.

tert-Butyl [1-(2-fluoroethyl)piperidin-3-yl]carbamate

Structural Differences :

  • Ring Size : Six-membered piperidine ring vs. seven-membered azepane. Piperidine derivatives generally exhibit lower ring strain and higher metabolic stability.
  • Substituents : A 2-fluoroethyl group at position 1 and a Boc-protected amine at position 3.

N'-(6-fluoropyridin-2-yl)benzohydrazide

Structural Differences :

  • A pyridine-hydrazide hybrid lacking the azepane or carbamate moieties.

Relevance :

  • Highlights the diversity of fluorinated intermediates in drug development but is functionally distinct from the target compound. Its discontinuation underscores market trends favoring modular, ring-structured intermediates .

Data Table: Comparative Analysis of Key Compounds

Property tert-Butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate tert-Butyl [1-(2-fluoroethyl)piperidin-3-yl]carbamate
Molecular Weight ~350 g/mol (estimated) ~243 g/mol (CAS 2891598-80-2) ~248 g/mol
Ring Size Azepane (7-membered) Azepane (7-membered) Piperidine (6-membered)
Key Functional Groups Boc, Cbz Boc, hydroxy, oxo Boc, 2-fluoroethyl
Deprotection Conditions Acid (Boc), H₂/Pd (Cbz) Acid (Boc) Acid (Boc)
Solubility Low (non-polar groups) Moderate (polar hydroxy/oxo) Moderate (fluoroethyl enhances lipophilicity)
Commercial Status Discontinued Available Discontinued

Research Findings and Trends

  • Conformational Flexibility : Azepane’s larger ring may improve binding to biological targets requiring extended conformations, unlike rigid piperidine derivatives .
  • Fluorine Impact: Fluorinated analogs (e.g., 2-fluoroethyl-piperidine) are prioritized in CNS drug development for enhanced bioavailability, overshadowing non-fluorinated azepanes .
  • Safety Profiles : Both azepane derivatives lack significant toxicity data, suggesting their roles as transient intermediates rather than endpoint APIs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling azepane derivatives with tert-butyl chloroformate under basic conditions (e.g., using triethylamine) to introduce the tert-butyl carbamate group, followed by benzyloxycarbonyl (Cbz) protection of the amine using benzyl chloroformate. Optimization includes controlling reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. For example, stepwise addition of reagents and inert atmosphere conditions (N₂/Ar) can minimize side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), benzyloxycarbonyl (δ ~5.1 ppm for CH₂, δ ~7.3–7.5 ppm for aromatic protons), and azepane ring protons (δ ~3.0–4.0 ppm) .
  • LC-MS : To confirm molecular weight ([M+H]⁺ expected around ~390–410 g/mol) and purity .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1680–1720 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Applications :

  • Building Block : Used to synthesize peptidomimetics or heterocyclic scaffolds for drug discovery, leveraging its rigid azepane backbone and Cbz-protected amine for selective deprotection .
  • Biological Probes : Functionalized to study enzyme inhibition (e.g., proteases) or receptor-ligand interactions due to its structural versatility .

Q. What are the critical considerations for purifying this compound during scale-up?

  • Purification Strategies :

  • Lab-Scale : Flash chromatography (hexanes/EtOAc gradients) or recrystallization from ethanol/water mixtures .
  • Pilot-Scale : Continuous flow reactors or automated column systems to maintain consistency and reduce solvent waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during functionalization of the azepane ring?

  • Approach : Mechanistic studies (e.g., DFT calculations) to identify competing pathways. For example, competing nucleophilic attack at the Cbz-protected amine versus azepane ring nitrogen can be mitigated by adjusting pH or using selective catalysts. Evidence from analogous diazepane systems suggests steric hindrance from the tert-butyl group may direct reactivity .

Q. What strategies enable regioselective modification of the benzyloxycarbonylamino group?

  • Key Methods :

  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for temporary protection) during stepwise synthesis .
  • Catalytic Hydrogenation : Selective removal of the Cbz group under H₂/Pd-C conditions without disrupting the tert-butyl carbamate .

Q. How does stereochemistry influence biological activity, and how can it be controlled during synthesis?

  • Impact : Stereochemical configuration (e.g., R vs. S at the azepane C3 position) affects binding affinity to targets like G-protein-coupled receptors.
  • Control Methods : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during ring-closing steps .

Q. How can crystallographic challenges (e.g., twinning) be addressed in structural studies of derivatives?

  • Solutions : Use SHELXL for refinement of twinned data, employing HKLF5 format to model twin domains. High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection improve model accuracy .

Q. What computational tools predict the compound’s reactivity in novel environments?

  • Tools : Density Functional Theory (DFT) to model transition states for reactions like nitro group reduction or sulfonamide formation. Molecular docking (AutoDock Vina) can screen for potential biological targets .

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